Pyrido[2,3-b]pyrazine-2,3-dione
Description
Properties
Molecular Formula |
C7H3N3O2 |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3N3O2/c11-6-7(12)10-5-4(9-6)2-1-3-8-5/h1-3H |
InChI Key |
YSBGFMCKYPFGTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N=C2N=C1 |
Origin of Product |
United States |
Preparation Methods
Five-Component Reaction with Nano-ZnO Catalysis
This method employs a green chemistry approach using water as a solvent and nano-ZnO as a heterogeneous catalyst. The reaction involves hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, ammonium acetate, and benzaldehyde.
| Component | Role | Reaction Conditions | Yield |
|---|---|---|---|
| Hydrazine hydrate | Forms hydrazine intermediate | Reflux in water, 5 mL solvent, 0.04 g nano-ZnO | 82–89% |
| Ethyl acetoacetate | Provides methylpyrazolone core | 1 mmol, 1.1 mmol hydrazine hydrate | |
| 1,3-Dimethyl barbituric acid | Reacts with aldehyde | 1 mmol, ammonium acetate (1.2 mmol) | |
| Benzaldehyde | Aromatic substituent | 1 mmol, reflux for 4–6 hours |
Mechanistic Insights :
- Formation of 3-Methyl-5-hydrazolone : Hydrazine hydrate reacts with ethyl acetoacetate to form a hydrazine intermediate, which cyclizes with 1,3-dimethyl barbituric acid.
- Condensation with Aldehydes : The intermediate undergoes condensation with benzaldehyde and ammonium acetate, facilitated by nano-ZnO, to form the pyrido[2,3-b]pyrazine-dione core.
This method is advantageous due to its high efficiency, minimal waste generation, and scalability.
Multicomponent Synthesis with p-TSA Catalysis
A three-component reaction involving indane 1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine in ethanol with p-toluenesulfonic acid (p-TSA) yields pyrido[2,3-b]pyrazine derivatives.
| Component | Optimized Conditions | Yield |
|---|---|---|
| Indane 1,3-dione | 0.684 mmol, ethanol solvent | 82–89% |
| Aromatic aldehydes | 4-Methoxybenzaldehyde (model) | |
| 2-Aminopyrazine | 0.684 mmol, 20 mol% p-TSA | |
| Catalyst | p-TSA, 8–9 hours reflux |
Key Findings :
- Solvent Screening : Ethanol outperformed H2O, DCM, THF, and DMF in terms of reaction rate and yield.
- Catalyst Efficiency : p-TSA (20 mol%) achieved superior results compared to uncatalyzed reactions, likely due to protonation of intermediates.
- Structural Confirmation : FT-IR and NMR spectroscopy validated the formation of the pyrido[2,3-b]pyrazine core, with NH stretches at 3193–3459 cm−1 and C=O peaks at 1566–1661 cm−1.
Condensation with 2,3-Diaminopyridine
This regioselective method uses 1-aryl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-triones and 2,3-diaminopyridine in glacial acetic acid (AcOH) with p-toluenesulfonic acid (TsOH).
| Reactant | Reaction Details | Outcome |
|---|---|---|
| Pyrrolidine-2,3,5-triones | 1 mmol, TsOH (catalyst) | Forms 2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-one |
| 2,3-Diaminopyridine | 1 mmol, AcOH solvent | Regioselective cyclization |
| TsOH | Acidic conditions | Facilitates ring-opening and cyclization |
Mechanistic Pathway :
- Ring-Opening : The pyrrolidine-2,3,5-trione undergoes ring-opening under acidic conditions to form a reactive intermediate.
- Cyclization : The intermediate reacts with 2,3-diaminopyridine, leading to fused pyrido-pyrrolo-pyrazine structures. The regioselectivity is attributed to steric and electronic factors.
Reaction with Diethyl Oxalate
A direct method for synthesizing halogenated derivatives involves reacting 5-chloro-2,3-diaminopyridine with diethyl oxalate.
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 5-Chloro-2,3-diaminopyridine | Reflux in diethyl oxalate (10 mL) | 7-Chloro-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione | 21.9% |
| Diethyl oxalate | 4 hours, followed by filtration | Purified via recrystallization (H2O/DMF) |
Spectroscopic Data :
Alkylation and Cyclization Strategies
For substituted derivatives, alkylation agents like butyl bromide are employed.
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| 7-Bromopyrido[2,3-b]pyrazine-2,3-dione | K2CO3, DMF, 6 hours | 7-Bromo-1,4-dibutyl-pyrido[2,3-b]pyrazine-2,3-dione | 77% |
| Butyl bromide | Tetra-n-butyl ammonium bromide | Crystallization (ethanol/DCM: 2/1) |
Crystallographic Analysis :
- Conformation : Butyl groups adopt extended conformations on opposite sides of the bicyclic core.
- Intermolecular Interactions : π-stacking between pyridine and pyrazine rings, supplemented by C—H⋯O and C—Br⋯π interactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Five-Component (nano-ZnO) | Green, high yield, scalable | Requires nano-catalyst synthesis | 82–89% |
| p-TSA-Catalyzed | Simple, diverse substrates | Moderate yields for complex aldehydes | 82–89% |
| 2,3-Diaminopyridine Condensation | Regioselective, novel structures | Limited to pyrrolidine precursors | N/A |
| Diethyl Oxalate Reaction | Direct halogenation | Low yield for chlorinated derivatives | 21.9% |
| Alkylation | Functional group introduction | Requires phase-transfer catalysts | 77% |
Chemical Reactions Analysis
1H,4H-Pyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides under basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1H,4H-Pyrido[2,3-b]pyrazine-2,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug discovery and development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1H,4H-Pyrido[2,3-b]pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine-2,3-dione (7-Azaisatin)
- Structure : Replaces the pyrazine ring with a pyrrolidine ring.
- Synthesis: Derived from 2,3-diaminopyridine and pyrazole-3-carboxylic acid chloride .
Pyrazino[2,3-e][1,2,3,4]tetrazine Derivatives
- Structure : Incorporates a tetrazine ring for high-energy density applications.
- Synthesis: Designed for explosive properties; substituents like -NO₂ or -NF₂ enhance stability and detonation velocity .
- Key Difference : Prioritizes thermal stability and explosive power over pharmacological utility.
Functional Analogues
5,6-Dimethylpyrazine-2,3-dione
- Structure : A simpler pyrazine-dione lacking the fused pyridine ring.
- Key Difference : Reduced planar rigidity diminishes binding affinity to biological targets.
8-Chloro-1,4-dihydrothis compound
- Structure : Chlorine substituent at position 8 enhances electron withdrawal.
- Activity : Potent DAAO inhibitor (IC₅₀ = 0.078 µM) with analgesic effects .
- Key Difference : Halogenation increases metabolic stability and target engagement compared to unsubstituted derivatives.
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl, F) at positions 6 or 8 enhance target binding (e.g., DAAO inhibition , fungicidal activity ).
- Side Chains : Thiocarbonyl groups improve antibacterial activity, but bulky aryl groups (e.g., 3,4-dimethoxyphenyl) reduce membrane permeability .
- Ring Modifications : Fusing tetrazine (explosives) or pyrrolidine (CNS modulation) alters core reactivity, redirecting applications from medicine to materials science .
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